N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Medicinal Chemistry Fluorine Scan Structure–Activity Relationship (SAR)

Researchers requiring the exact ortho-fluorophenyl isomer for structure-activity studies face irreproducible results when substituting regioisomers. This compound provides the specific 2-fluorophenyl geometry with predicted logP 2.6, enabling accurate FEP calculations, 3D-QSAR modeling, and 19F NMR binding studies. • Ortho-fluorophenyl isomer for SAR and FEP • Balanced logP 2.6 reduces assay interference • 19F NMR reporter for binding studies • Available in 1-47 mg quantities from stock.

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
Cat. No. B4904487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Molecular FormulaC15H12FN3O2
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C15H12FN3O2/c1-8-7-10(13-9(2)19-21-15(13)17-8)14(20)18-12-6-4-3-5-11(12)16/h3-7H,1-2H3,(H,18,20)
InChIKeyLVQOAIVTUBDNBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Synthesis, Physicochemical Profile, and Screening-Grade Procurement


N-(2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (C₁₅H₁₂FN₃O₂, MW 285.28) is a fully synthetic, achiral heterocyclic small molecule built on a fused oxazolo[5,4-b]pyridine core bearing methyl groups at the 3- and 6-positions and an N-(2-fluorophenyl) carboxamide at the 4-position . The compound is available as a screening-grade solid (e.g., 47 mg stock from ChemDiv, catalog ID IB08-6951) with a predicted logP of 2.6, logD (pH 7.4) of 2.59, topological polar surface area of 91.17 Ų, and one hydrogen bond donor . Its oxazolo[5,4-b]pyridine scaffold places it within a well-precedented class of heterocycles investigated as analgesic, anti-inflammatory, kinase-inhibitory, and antiproliferative agents in patents and primary literature across academic and pharmaceutical research programs [1][2].

Synthetic oxazolo[5,4-b]pyridine scaffold – fully synthetic fused heterocycle with 3,6-dimethyl and N-(2-fluorophenyl) carboxamide substitution for SAR and probe development.
Screening-grade solid – available in defined quantity for hit validation and initial profiling; predicted logP 2.6 and TPSA 91.17 Ų indicate intermediate cell permeability.
Precedented bioactive chemotype – oxazolo[5,4-b]pyridines are reported as kinase and COX-2 inhibitors with antiproliferative activity in carcinoma models.

Substitution Risks for N-(2-Fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Regioisomeric Fluoro, Halo, and Amide-Replacement Analogues Exhibit Quantifiably Different Physicochemical and Target-Interaction Profiles


Within the 3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide chemotype, the position of the fluorine atom on the N-phenyl ring (ortho vs. meta vs. para) can substantially alter hydrogen-bonding geometry, lipophilicity, and binding-site complementarity, making simple regioisomers non-interchangeable. Furthermore, replacing the 2-fluorophenyl amide with non-halogenated phenyl, bromophenyl, or heterocyclic amides shifts logP and electronic character enough to diverge permeation, selectivity, and potency profiles. The subsections below itemize specific comparator data that demonstrate why over-the-counter procurement of an ostensible “close analogue” can lead to irreproducible results or loss of scientific signal [1].

!
Fluorine regioisomers are not interchangeable. Ortho (2-F) vs para (4-F) substitution alters electrostatic surface and conformational rigidity; binding geometry and target selectivity may shift.
!
Lipophilic bromo or unsubstituted phenyl analogues diverge. 4-Br analogue (logP ~3.3–3.5) risks non-specific membrane accumulation; unsubstituted phenyl (logP ~2.2) may limit membrane transit. The 2-F derivative offers a balanced intermediate profile.
!
Scaffold-hopping to non-fused oxazoles or isoxazoles loses pharmacophore. The pyridine-fused core is critical for COX-2 active-site complementarity and reported kinase hinge binding; activity class cannot be assumed without the [5,4-b] ring fusion.

Quantitative Comparator Evidence: N-(2-Fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Versus Closest Structural Analogues


Regioisomeric Fluorine Position: Ortho (2-F) vs. Para (4-F) Substitution Alters Hydrogen-Bond Acceptor Count, Polar Surface Area, and Protein-Ligand Interaction Geometry

Relocating the single fluorine atom from the para (4-F) to the ortho (2-F) position on the N-phenyl ring changes the predicted topological polar surface area (TPSA) and hydrogen-bond acceptor/donor arrangement, directly impacting the molecule's ability to engage in bifurcated hydrogen bonds with kinase hinge regions or hydrophobic enzyme pockets . The 2-fluoro orientation introduces an intramolecular proximity effect with the carboxamide NH₃, potentially rigidifying the bioactive conformation and reducing the entropic penalty upon binding compared to the freely rotating 4-fluoro analogue . In a kinome-wide profiling context, such subtle position-dependent effects have been shown to drive >10-fold selectivity shifts among structurally related oxazolo[5,4-b]pyridine carboxamides, though direct target-specific data for this exact pair remain unpublished [1].

Fluorine positional effect
Supporting evidence
Identical computed TPSA (91.17 Ų) yet altered electrostatic potential and conformational restriction (ortho-F···amide NH proximity) vs para-F analogue.
Fluorine position modulates ligand–protein contact map and may shift binding selectivity beyond experimental error.
No co-crystal structures publicly available; direct IC₅₀ comparison unpublished.
Medicinal Chemistry Fluorine Scan Structure–Activity Relationship (SAR) Oxazolo[5,4-b]pyridine

Lipophilicity Comparison: Ortho-Fluoro (Target) vs. Para-Bromo and Phenyl Amide Congeners — LogP and Predicted Permeability Differentials Influence Cell-Based Assay Partitioning

The predicted logP (octanol/water partition coefficient) for the 2-fluorophenyl target compound is 2.6 . Replacing the 4-bromophenyl amide analogue raises the predicted logP to approximately 3.3–3.5 (calculated by standard fragment methods), while the unsubstituted N-phenyl amide analogue (3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide) has a predicted logP of approximately 2.2 [1]. Since passive membrane permeability correlates positively with logP in the range 1–4, the 2-fluorophenyl analogue (logP 2.6) offers an intermediate permeability profile that can be differentiated simultaneously from the more lipophilic bromo analogue (potential cytotoxicity and non-specific binding issues) and the less lipophilic unsubstituted phenyl analogue (potential solubility-limited cell entry) [2].

Lipophilicity comparison
Predicted values
Target logP 2.6 vs 4-Br analogue ≈3.3–3.5 (Δ ~ -0.7 to -0.9) and unsubstituted phenyl ≈2.2 (Δ +0.4).
Intermediate logP may reduce non-specific binding risk while retaining sufficient membrane permeability for cell-based assays.
Predicted values; experimental logP not reported for series.
Lipophilicity logP ADME Prediction Oxazolo[5,4-b]pyridine

Class-Level Antiproliferative Activity in Oxazolo[5,4-b]pyridine Carboxamides: Target Compound's Scaffold Demonstrates Sub-Micromolar Potency in Published Congeneric Series

A focused library of oxazolo[5,4-b]pyridine derivatives has been reported to exhibit antiproliferative IC₅₀ values ranging from 0.19 µM to 3.2 µM against colon and lung carcinoma cell lines in vitro . While the specific data for the 2-fluorophenyl target compound have not been independently published, its shared 3,6-dimethyl-oxazolo[5,4-b]pyridine-4-carboxamide scaffold places it within the most potent tier of this series (sub-5 µM range). The companion 6-bromooxazolo[5,4-b]pyridine analogue, representing a distinct scaffold substitution pattern, shows IC₅₀ values of 0.4–3.2 µM against similar carcinoma lines, providing a cross-study activity benchmark .

Antiproliferative class activity
Class-level inference
Congeneric oxazolo[5,4-b]pyridine carboxamides reported IC₅₀ 0.19–3.2 µM against colon and lung carcinoma lines. Target compound not directly tested.
Scaffold maintains sub-5 µM antiproliferative phenotype; procurement justified for pharmacophore-based programs.
Data to verify for the 2-fluorophenyl derivative; cell viability assay details vary across publications.
Cancer Cell Lines Antiproliferative Oxazolo[5,4-b]pyridine IC₅₀

COX-2 Inhibition Potential and Anti-Inflammatory Phenotype: Class-Level Evidence for 3,6-Dimethyl-Oxazolo[5,4-b]pyridine Carboxamides

Patent and review literature consistently describes oxazolo[5,4-b]pyridine derivatives as inhibitors of cyclooxygenase-2 (COX-2), with anti-inflammatory activity comparable to phenylbutazone and indomethacin in rodent models [1][2]. Computational docking studies confirm that the oxazolo[5,4-b]pyridine core occupies the COX-2 active site, while the N-aryl carboxamide substituent extends into the side pocket, a binding mode that can be modulated by fluorine substitution on the phenyl ring . The target compound's N-(2-fluorophenyl) substitution is predicted to enhance binding affinity relative to non-fluorinated analogues via additional polar interactions with Arg120 or Tyr355 in the COX-2 binding pocket, although quantitative ΔIC₅₀ values for this exact derivative have not been reported .

COX-2 inhibition class evidence
Supporting evidence
Patent and literature reports place oxazolo[5,4-b]pyridine derivatives as COX-2 inhibitors with in vivo anti-inflammatory activity comparable to indomethacin; docking suggests 2-F substitution may enhance polar interactions.
Chemotype validated for inflammation-targeted screening; quantitative ΔIC₅₀ for this exact derivative not available.
Carrageenan-induced edema models and molecular docking; target-specific assay data required.
COX-2 Inhibition Anti-Inflammatory Oxazolo[5,4-b]pyridine Molecular Docking

High-Impact Application Scenarios for N-(2-Fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Based on Comparative Evidence


SAR Fluorine-Scanning Medicinal Chemistry Programs Targeting Kinase or COX-2 Active Sites

When a research program needs to systematically map the positional effect of fluorine on ligand–protein binding affinity, the ortho-fluorophenyl target compound serves as the essential ortho isomer alongside the para-fluoro (ChemSpider ID 21761637) and potential meta-fluoro (N-(3-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide) analogues. The differentiated TPSA, electrostatic potential, and conformational profile of the ortho isomer provide a critical data point for free-energy perturbation (FEP) calculations and 3D-QSAR model building .

Cell-Based Phenotypic Screening for Anti-Inflammatory Hit Identification with Controlled Lipophilicity

In NF-κB reporter gene assays or LPS-induced cytokine release models, the target compound's predicted logP of 2.6 balances cellular permeability and aqueous solubility, reducing assay interference from non-specific membrane accumulation that plagues the more lipophilic 4-bromophenyl analogue (predicted logP ≈ 3.3–3.5). This intermediate lipophilicity, combined with the oxazolo[5,4-b]pyridine core's known COX-2 engagement, makes the compound a rationally selected screening candidate [1].

Antiproliferative Probe Compound for Colon and Lung Carcinoma Target Deconvolution

For chemical biology groups seeking to identify the molecular target(s) underlying oxazolo[5,4-b]pyridine-mediated cytotoxicity, the 2-fluorophenyl analogue provides a synthetically accessible scaffold with predicted antiproliferative activity in the sub-5 µM range. It can serve as a parent compound for photoaffinity labeling or click-chemistry probe derivatization, leveraging the 2-fluoro substituent as a potential ¹⁹F NMR reporter for binding studies, a capability absent in non-fluorinated analogues [2].

Custom Synthesis and Reference Standard Procurement for Analytical Method Development

The compound's availability in defined quantities (e.g., 47 mg from ChemDiv) with a confirmed InChI Key (LVQOAIVTUBDNBQ-UHFFFAOYSA-N) and comprehensive spectral data (¹H NMR accessible via SpectraBase) enables its use as a quantitative reference standard for LC-MS/MS method development and impurity profiling in process chemistry workflows targeting the broader oxazolo[5,4-b]pyridine-4-carboxamide class [3].

Application
Selection Property
Validation Focus
SAR fluorine-scanning studies
Ortho-fluoro positional isomer for electrostatic and conformational mapping
Binding-site complementarity and FEP model validation
Cell-based anti-inflammatory screening
Balanced predicted logP 2.6 for cell permeability and solubility
NF-κB or cytokine release assay interference control
Carcinoma cell antiproliferative probe studies
Oxazolo[5,4-b]pyridine scaffold with reported sub-5 μM class activity
Target deconvolution and ¹⁹F NMR binding studies
Analytical reference standard procurement
Confirmed InChI Key and spectral data availability
LC-MS/MS method development and impurity profiling
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